

Physical and spectral data of 2-Bromobenzaldoxime

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: 2-Bromobenzaldoxime

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An In-depth Technical Guide to 2-Bromobenzaldoxime

This guide provides a comprehensive overview of the physical and spectral properties of **2-Bromobenzaldoxime**, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols and data presented in a clear, accessible format.

Chemical Identity and Physical Properties

2-Bromobenzaldoxime is an organic compound with the chemical formula C_7H_6BrNO .^{[1][2]} It exists as a white to off-white solid or colorless crystals and is sparingly soluble in water.^{[1][3][4]} The majority of literature points towards the synthesis and characterization of the more stable (E)-isomer.

Table 1: Physical and Chemical Properties of **2-Bromobenzaldoxime**

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ BrNO	[1][2]
Molecular Weight	200.03 g/mol	[1][2]
CAS Number	34158-72-0	[1][2]
Melting Point	90-100 °C	[1][3][4]
Appearance	White to off-white solid/colorless crystals	[1][3][4]
Solubility	Sparingly soluble in water	[1]

Spectral Data

The structural characterization of **2-Bromobenzaldoxime** is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance spectrum provides key information about the hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectral Data of **2-Bromobenzaldoxime**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Source(s)
7.33-7.36	m	-	1H (Aromatic)	[5]
7.42	t	7.5	1H (Aromatic)	[5]
7.68	d	7.5	1H (Aromatic)	[5]
7.79-7.81	q	-	1H (Aromatic)	[5]
8.32	s	-	1H (CH=N)	[5]
11.70	s	-	1H (N-OH)	[5]
Solvent: DMSO- d ₆ , Frequency: 500 MHz				

Experimental Protocols

Synthesis of (E)-2-Bromobenzaldoxime

This protocol details a specific method for the synthesis of the (E)-isomer of **2-Bromobenzaldoxime**.[\[3\]](#)[\[4\]](#)

Materials:

- 2-Bromobenzaldehyde
- 50% Hydroxylamine solution
- Hydrated zinc chloride ($\text{ZnCl}_2 \cdot x\text{H}_2\text{O}$)
- Ethyl acetate
- n-Hexane

Procedure:

- Combine 2-Bromobenzaldehyde (1.0 mmol, 184 mg), 50% hydroxylamine (3.0 mmol, 0.18 ml), and hydrated zinc chloride (0.2 mmol).
- Heat the mixture at 100°C (373 K) for 30 minutes.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/n-hexane (1:3).
- Upon completion, purify the product by column chromatography on silica gel using ethyl acetate/n-hexane (1:4) as the eluent.
- Recrystallize the purified product from ethyl acetate to obtain colorless crystals.

Expected Yield: 90%[\[3\]](#)

General Synthesis of Aromatic Aldoximes

This protocol provides a more general method for the preparation of aldoximes from their corresponding aldehydes.[\[5\]](#)

Materials:

- Aldehyde (e.g., 2-Bromobenzaldehyde)
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Sodium acetate (CH_3COONa)
- Ethyl alcohol
- Water

Procedure:

- In a 100 mL round-bottomed flask equipped with a reflux condenser, combine the aldehyde (50.0 mmol), hydroxylamine hydrochloride (74.0 mmol, 5.13 g), and sodium acetate (125.0 mmol, 10.26 g).
- Add ethyl alcohol (10.0 mL) and water (40.0 mL) to the flask.

- Stir the mixture under reflux and monitor the reaction's progress by TLC.
- Once the reaction is complete, pour the contents into a 250 mL beaker and allow it to cool.
- Filter the resulting precipitate with suction and wash it thoroughly with water.
- Dry the solid under a vacuum.
- Recrystallize the crude product from ethyl alcohol to obtain the pure oxime.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the synthesis of **2-Bromobenzaldoxime**.

Caption: Specific synthesis workflow for (E)-**2-Bromobenzaldoxime**.

Caption: General synthesis workflow for aromatic aldoximes.

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- To cite this document: BenchChem. [Physical and spectral data of 2-Bromobenzaldoxime]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2503928#physical-and-spectral-data-of-2-bromobenzaldoxime]

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